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Compound of Interest

Compound Name: Latamoxef sodium

Cat. No.: B1677418

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro and clinical performance of
latamoxef sodium and cefotaxime against anaerobic bacteria, supported by experimental data
and standardized protocols.

In Vitro Activity: A Quantitative Comparison

The in vitro efficacy of latamoxef and cefotaxime against a range of anaerobic bacteria has
been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory
Concentration (MIC) values, providing a quantitative measure of each antibiotic's potency.
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90%
of the tested isolates, respectively.

Table 1: Comparative In Vitro Activity against
Bacteroides fragilis Group
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No. of

MIC50

MIC90

Organism Antibiotic . Reference
Strains (ng/mL) (ng/mL)
Bacteroides Latamoxef
- 197 <4 <4 [1]
fragilis (Moxalactam)
Cefotaxime 197 32 <128 [1]
B.
] ] Latamoxef
thetaiotaomic 197 32 <128 [1]
(Moxalactam)
ron
Cefotaxime 197 64 <256 [1]
Latamoxef
B. vulgatus
(Moxalactam)
Cefotaxime
] ) Latamoxef
B. distasonis
(Moxalactam)
Cefotaxime
Latamoxef
B. ovatus
(Moxalactam)
Cefotaxime

Note: Data for some species within the B. fragilis group were not always reported separately in
the reviewed literature.

Table 2: Comparative In Vitro Activity against other
Anaerobic Bacteria
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. L No. of MIC50 MIC90
Organism Antibiotic . Reference
Strains (ng/mL) (ng/mL)

Clostridium Latamoxef
o 21 16 32 [1]
difficile (Moxalactam)
Cefotaxime 21 64 128 [1]
Clostridium Latamoxef
perfringens (Moxalactam)
Cefotaxime - - - -
Fusobacteriu Latamoxef
m spp. (Moxalactam)
Cefotaxime - - - -
Anaerobic Latamoxef

, 14 <0.5 <1 [1]
cocci (Moxalactam)
Cefotaxime 14 <0.5 <1 [1]
Propionibacte  Latamoxef
) 33 <0.125 <0.125 [1]
rium acnes (Moxalactam)
Cefotaxime 33 <0.125 <0.125 [1]

Note: Specific MIC values for some species were not consistently available across comparative

studies.

Clinical Efficacy

Direct comparative clinical trials focusing exclusively on anaerobic infections for latamoxef

versus cefotaxime are limited. However, data from studies on mixed infections, such as intra-

abdominal and gynecological infections where anaerobes are significant pathogens, provide

valuable insights.

In a study on intra-abdominal infections, latamoxef showed a satisfactory clinical response in

91% of patients, which was comparable to other cephalosporins like cefotetan.[2] For
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gynecological and obstetric infections, latamoxef demonstrated high efficacy, with clinical cure
rates of 94.6% for intrauterine infections and 95.0% for adnexitis.[3]

Cefotaxime, often in combination with metronidazole to enhance its anaerobic coverage, has
been extensively studied in severe intra-abdominal infections.[4] In gynecological and obstetric
infections, cefotaxime has shown high cure rates, with one study reporting a 93% clinical cure
rate in various pelvic infections.[5][6] Another comparative study in post-cesarean section
endomyometritis showed a 97% cure rate for cefotaxime.[5]

A randomized, double-blind study comparing ceftizoxime, cefotaxime, and latamoxef in the
treatment of bacterial pneumonia in high-risk patients found similar clinical cure rates of 85%
for cefotaxime and 89% for latamoxef.[7] While not exclusively anaerobic infections, these
often have an anaerobic component.

Experimental Protocols

The in vitro susceptibility data presented are primarily derived from standardized methods
recommended by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method (Reference Method)

The agar dilution method is the reference standard for antimicrobial susceptibility testing of
anaerobic bacteria.

e Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and 5% laked
sheep blood is prepared.

» Antibiotic Plate Preparation: Serial twofold dilutions of latamoxef and cefotaxime are
prepared and incorporated into the molten agar before pouring into petri dishes. A control
plate with no antibiotic is also prepared.

e Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared to a
turbidity equivalent to a 0.5 McFarland standard. This is typically achieved by suspending
colonies from a 24-48 hour culture in a suitable broth.

 Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspensions
using a multipoint replicator.
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e Incubation: The plates are incubated in an anaerobic environment (e.g., an anaerobic
chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

» Reading Results: The MIC is determined as the lowest concentration of the antibiotic that
completely inhibits visible growth, disregarding a faint haze or a single colony.

Broth Microdilution Method

This method is a common alternative for susceptibility testing.

e Preparation of Microdilution Trays: 96-well microtiter plates are filled with serial twofold
dilutions of the antibiotics in a suitable anaerobic broth medium, such as supplemented
Brucella broth.

e Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the
agar dilution method.

 Inoculation: Each well is inoculated with the bacterial suspension.

 Incubation: The microtiter plates are incubated in an anaerobic atmosphere at 35-37°C for
48 hours.

e Reading Results: The MIC is the lowest antibiotic concentration that shows no visible
turbidity.

Mechanism of Action and Experimental Workflow
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Both latamoxef and cefotaxime exhibit activity against anaerobic bacteria, but with notable

differences. In vitro data suggests that latamoxef is generally more potent against the
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Bacteroides fragilis group, a common cause of anaerobic infections.[1] For other anaerobes,
such as Clostridium difficile, latamoxef also tends to have lower MIC values compared to
cefotaxime.[1] The activity against anaerobic cocci and Propionibacterium acnes appears to be
comparable.[1]

The choice between these two agents in a clinical setting would likely depend on the suspected
or confirmed pathogen and local susceptibility patterns. For serious mixed infections where B.
fragilis is a concern, latamoxef may offer an advantage. However, cefotaxime, particularly in
combination with an agent with specific anti-anaerobic activity like metronidazole, remains a
widely used and effective option. Further head-to-head clinical trials specifically targeting
anaerobic infections are needed to definitively establish the comparative clinical efficacy of
these two antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of Latamoxef Sodium and
Cefotaxime Against Anaerobic Bacteria]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677418#latamoxef-sodium-versus-cefotaxime-for-
anaerobic-bacteria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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